Lisinopril EP Impurity D

Description

Nomenclature and Structural Context within the Lisinopril (B193118) Drug Substance Profile

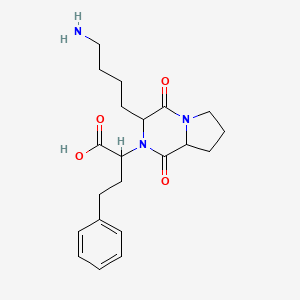

Lisinopril EP Impurity D is a specific chemical entity that is structurally related to the parent lisinopril molecule. Its formal chemical name is (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid. synzeal.comchemicea.comallmpus.com It is also commonly referred to by synonyms such as (R,S,S)-diketopiperazine or Lisinopril (S,S,R)-Diketopiperazine. synzeal.comchemicea.comclearsynth.com

Structurally, this impurity is a diketopiperazine derivative of lisinopril. This cyclic structure forms as a result of an intramolecular reaction within the lisinopril molecule, distinguishing it from the linear peptide-like structure of the active ingredient. This structural modification underscores the importance of precise control over the manufacturing process to minimize its formation.

Below is a table detailing the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid synzeal.comallmpus.com |

| Synonyms | (R,S,S)-diketopiperazine, Lisinopril (S,S,R)-Diketopiperazine synzeal.comchemicea.comclearsynth.com |

| CAS Number | 219677-82-4 synzeal.comchemicea.comallmpus.com |

| Molecular Formula | C21H29N3O4 chemicea.comallmpus.com |

| Molecular Weight | 387.48 g/mol chemicea.com |

Academic and Industrial Significance of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling, which encompasses the identification, quantification, and characterization of impurities in an API, holds immense significance for both academic research and the pharmaceutical industry. pharmaffiliates.comsimsonpharma.compharmainfo.in The primary driver for this is ensuring patient safety, as impurities can sometimes be toxic. pharmaffiliates.comsimsonpharma.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities. pharmaffiliates.comchemass.si

From an industrial perspective, robust impurity profiling is crucial for:

Ensuring Product Quality and Consistency: A well-defined impurity profile is a fingerprint of the manufacturing process, indicating its control and reproducibility. pharmainfo.in

Regulatory Compliance: Meeting the stringent requirements of pharmacopoeias and regulatory agencies is essential for drug approval and marketing. pharmaffiliates.com

Process Optimization: Understanding how and when impurities are formed allows for the refinement of synthetic routes and manufacturing conditions to minimize their presence. globalpharmatek.com

Stability Assessment: Impurity profiling is integral to stability studies, helping to identify degradation products and establish appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

In academia, the study of impurities like this compound contributes to a deeper understanding of reaction mechanisms, degradation pathways, and the development of advanced analytical techniques for their detection and characterization.

Classification and Origin of Pharmaceutical Impurities in Synthetic Pathways

Pharmaceutical impurities are broadly categorized by regulatory bodies like the ICH into three main types: organic impurities, inorganic impurities, and residual solvents. chemass.siganeshremedies.comglobalresearchonline.net

Organic Impurities: These can arise from various stages of the manufacturing process or during storage. chemass.siglobalresearchonline.net They include starting materials, by-products of synthesis, intermediates, degradation products, and reagents. ganeshremedies.comeuropa.eu this compound falls into this category as a process-related impurity and a potential degradation product.

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and filter aids. ganeshremedies.comsimsonpharma.com

Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed. ganeshremedies.com

The origin of this compound is directly linked to the lisinopril manufacturing process. It is primarily formed through the intramolecular cyclization of lisinopril, a reaction that can be promoted by high temperatures. nih.gov Specifically, research has shown that this impurity can be generated by heating lisinopril, leading to dehydration and the formation of the diketopiperazine ring structure. nih.gov It can also be formed through the epimerization of another impurity, Lisinopril EP Impurity C, at elevated temperatures. nih.gov This highlights the critical role of temperature control during the synthesis and purification of lisinopril.

Regulatory and Pharmacopoeial Context of this compound

The presence and quantity of impurities in pharmaceutical substances are strictly regulated by pharmacopoeias such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP). simsonpharma.com These compendia provide specific limits for known and unknown impurities in APIs.

The European Pharmacopoeia monograph for lisinopril dihydrate lists this compound as a specified impurity. nih.govsigmaaldrich.com This means it must be monitored and controlled within a specific acceptance criterion. The availability of a reference standard for this compound is crucial for its accurate identification and quantification in routine quality control testing of lisinopril. sigmaaldrich.comsigmaaldrich.com These reference standards are used in analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to confirm the identity and measure the level of the impurity, ensuring that it does not exceed the pharmacopoeial limits. nih.gov The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances, provide a framework for reporting, identifying, and qualifying impurities, which is essential for regulatory submissions. pharmaffiliates.comeuropa.eu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29N3O4 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-[3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28) |

InChI Key |

FUEMHWCBWYXAOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Mechanistic Formation Pathways of Lisinopril Ep Impurity D

Degradation-Derived Formation Mechanisms of Lisinopril (B193118) EP Impurity D

Lisinopril is susceptible to degradation under various conditions, with hydrolysis being a significant pathway leading to the formation of impurities, including Lisinopril EP Impurity D.

Forced degradation studies have demonstrated that this compound is a major degradation product of lisinopril in both neutral and acidic aqueous media. researchgate.net This indicates that hydrolysis plays a key role in its formation. The mechanism likely involves an intramolecular cyclization, similar to the synthetic pathway, but facilitated by the presence of water and potentially catalyzed by acidic or neutral conditions.

The process can be envisioned as follows:

Intramolecular Cyclization: The lisinopril molecule in an aqueous environment can fold in such a way that the terminal amino group of the lysine moiety is positioned to attack the amide carbonyl group of the proline residue. This nucleophilic attack leads to the formation of a tetrahedral intermediate.

Dehydration and Ring Closure: The tetrahedral intermediate then eliminates a molecule of water to form the stable six-membered diketopiperazine ring of Impurity C.

Epimerization: Under the conditions of the degradation study (which may involve elevated temperatures to accelerate the process), the initially formed (S,S,S)-diketopiperazine (Impurity C) can then epimerize to the more thermodynamically stable (R,S,S)-diketopiperazine (Impurity D).

Studies on the acidic hydrolysis of lisinopril under drastic conditions (e.g., 0.1 N HCl at 90°C for 4 hours) have confirmed the formation of several degradation products, including those resulting from the cleavage of the peptide bonds. ekb.eg While these studies did not explicitly quantify the formation of Impurity D, it is recognized as a significant degradant under these conditions. researchgate.net

| Condition | Medium | Outcome |

|---|---|---|

| Hydrolysis | Neutral aqueous medium | Impurity D is a major degradation product researchgate.net |

| Hydrolysis | Acidic aqueous medium | Impurity D is a major degradation product researchgate.net |

Oxidative Degradation Mechanisms Associated with Impurity D Formation

A study on the stress degradation of lisinopril dihydrate in a 3% hydrogen peroxide solution was conducted to evaluate its stability under oxidative conditions. eijas.comscirp.org The kinetic parameters of this degradation are summarized in the table below. It is important to note that while Impurity D is a known degradation product, this study did not specifically quantify its formation under these oxidative conditions.

| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reaction Order | Activation Energy (Ea) (kJ/mol) |

| 25 | 0.015 | 46.2 | First | 28.6 |

| 50 | 0.043 | 16.1 | First | 28.6 |

Thermal Degradation Kinetics and Impurity D Accumulation

The formation of this compound is significantly influenced by temperature. Thermal stress promotes the intramolecular cyclization of lisinopril, leading to the accumulation of this impurity. nih.govresearchgate.net Studies on the solid-state degradation of lisinopril have shown that the diketopiperazine derivative, which includes Impurity D, is a major product of decomposition, especially in the presence of humidity. scirp.org

The thermal degradation of lisinopril dihydrate has been investigated, revealing a two-step dehydration process followed by the intramolecular cyclization to form the diketopiperazine at temperatures above 147°C. nih.govresearchgate.net The kinetics of lisinopril degradation in the solid phase in the presence of humidity have been studied at various temperatures, and the thermodynamic parameters for this process have been calculated. scirp.org

The following table summarizes the kinetic data for the thermal degradation of lisinopril in the solid phase at a relative humidity of 76.4%. scirp.org

| Temperature (K) | Degradation Rate Constant (k) (s⁻¹) |

| 343 | 1.1 x 10⁻⁷ |

| 353 | 4.2 x 10⁻⁷ |

| 358 | 8.9 x 10⁻⁷ |

| 363 | 1.8 x 10⁻⁶ |

The activation energy (Ea) for this degradation process was calculated to be 166 ± 47 kJ/mol. scirp.org

pH-Dependent Formation Kinetics and Stability Profiles

The rate of formation of this compound is highly dependent on the pH of the environment. Studies have shown that Impurity D is a major degradation product of lisinopril in neutral and acidic media. researchgate.neteijas.comscirp.org In contrast, under basic conditions, lisinopril is highly unstable and degrades rapidly, but the primary degradation pathway is hydrolysis rather than the formation of the diketopiperazine impurity. researchgate.neteijas.comscirp.org

The intramolecular cyclization reaction is catalyzed by both acid and water. At lower pH values, the equilibrium between the protonated and unprotonated forms of the secondary amine in the proline moiety shifts, influencing its nucleophilicity and thus the rate of cyclization. In neutral solutions, the reaction can still proceed, driven by the proximity of the reacting groups within the lisinopril molecule.

The table below presents the degradation kinetics of lisinopril in different aqueous media at two different temperatures. Impurity D has been identified as the main degradation product in neutral and acidic conditions. eijas.comscirp.org

| Medium | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reaction Order | Activation Energy (Ea) (kJ/mol) |

| Distilled Water | 25 | 0.009 | 77.0 | Second | 35.3 |

| Distilled Water | 50 | 0.024 | 28.9 | Second | 35.3 |

| 0.1M HCl | 25 | 0.012 | 57.8 | Second | 10.9 |

| 0.1M HCl | 50 | 0.015 | 46.2 | Second | 10.9 |

Influence of Excipients and Container-Closure Systems on Degradation Pathways

Pharmaceutical excipients can significantly impact the stability of lisinopril and influence the formation of Impurity D. drhothas.comresearchgate.netgmp-compliance.org Interactions between the drug substance and excipients can alter the micro-environmental pH, introduce moisture, or contain reactive impurities that can catalyze degradation reactions. drhothas.comresearchgate.netgmp-compliance.org For instance, excipients with acidic or basic properties can directly affect the pH-dependent cyclization reaction. Hygroscopic excipients can attract moisture, which is known to facilitate the degradation of lisinopril to its diketopiperazine derivative in the solid state. scirp.org

A study on the effect of various pharmaceutical excipients on the stability of lisinopril dihydrate under thermal decomposition at 70°C showed that some excipients can either increase or decrease the rate of degradation. pharm.or.jp

| Excipient | Rate Constant (k) (min⁻¹) |

| Lisinopril alone | 0.00063 |

| + Talcum | 0.00041 |

| + Dibasic Calcium Phosphate | 0.00049 |

| + Magnesium Stearate | 0.00052 |

| + Avicel | 0.00078 |

| + Maize Starch | 0.00085 |

Container-closure systems are crucial for protecting pharmaceutical products from external factors such as moisture and light, which are known to promote the degradation of lisinopril. The choice of packaging material can therefore have a significant impact on the formation of Impurity D during storage. High-density polyethylene (HDPE) bottles and polypropylene vials, which are frequently opened, can expose the drug product to moisture, potentially accelerating degradation. In contrast, unit-dose blister packaging with high barrier films can offer better protection and maintain the stability of the product. Leachables from the container-closure system could also potentially interact with lisinopril and affect its stability, although specific studies on this aspect for Impurity D formation are not widely available.

Investigation of Environmental and Storage Factors on Impurity D Formation

Temperature and Humidity Effects on Impurity Evolution

Temperature and humidity are critical environmental factors that significantly influence the formation and accumulation of this compound, particularly in the solid state. scirp.org As previously discussed, elevated temperatures provide the necessary activation energy for the intramolecular cyclization reaction to occur, leading to the formation of the diketopiperazine ring structure of Impurity D. nih.govresearchgate.net

The presence of moisture acts as a plasticizer, increasing molecular mobility within the solid-state drug substance and facilitating the cyclization reaction. scirp.org A study on the kinetics of lisinopril degradation in the solid phase demonstrated a clear correlation between increasing temperature, the presence of humidity, and the rate of degradation to the diketopiperazine derivative. scirp.org

The following table illustrates the effect of temperature on the rate of thermal decomposition of lisinopril dihydrate in an aqueous solution, which can be indicative of the general trend of increased degradation with higher temperatures. researchgate.net

| Temperature (°C) | Rate Constant (k) (min⁻¹) |

| 50 | 0.00015 |

| 70 | 0.00063 |

| 90 | 0.00081 |

These findings underscore the importance of controlling temperature and humidity during the manufacturing, packaging, and storage of lisinopril-containing products to minimize the formation of Impurity D and ensure the quality and stability of the drug product.

Light Exposure and Photodegradation Kinetics

The stability of lisinopril under photolytic stress has been a subject of investigation to ensure its quality and efficacy. Studies on lisinopril dihydrate have indicated a degree of stability under exposure to both sunlight and UV light. One particular study revealed that over a six-month period of direct sunlight exposure, lisinopril dihydrate experienced a degradation of approximately 10%. scirp.org While this demonstrates a susceptibility to photodegradation, the specific kinetics and pathways leading to the formation of this compound under these conditions are not extensively detailed in the available literature. Further research is required to quantify the rate of formation of Impurity D as a direct result of light exposure and to understand the underlying photochemical reactions.

A study on the photodegradation of lisinopril dihydrate solution under UV light at 254 nm was conducted to assess its stability. The findings from this study are summarized in the table below.

| Time (minutes) | Reaction Rate (k) |

|---|---|

| 30 | 0.00007 |

| 60 | 0.00030 |

| 90 | 0.00058 |

| 120 | 0.00080 |

| 150 | 0.00100 |

Solvent and pH Effects on Impurity Formation Dynamics

The formation of this compound is significantly influenced by the surrounding chemical environment, particularly the solvent and pH. It has been established that Impurity D is the primary degradation product of lisinopril in both neutral and acidic aqueous media. semanticscholar.orgresearchgate.net

The primary pathway for the formation of diketopiperazine-type impurities, including Impurity D, involves intramolecular cyclization. This process is initiated by the intramolecular dehydration of lisinopril, which leads to the formation of Lisinopril EP Impurity C, the (S,S,S)-diketopiperazine. nih.gov Subsequently, this compound, the (R,S,S)-diketopiperazine, is thought to be formed through the epimerization of Impurity C, a reaction that is notably accelerated at high temperatures. nih.gov In fact, one method for the independent preparation of Impurity D involves heating lisinopril to 190°C. nih.gov

Conversely, lisinopril demonstrates marked instability in basic conditions. In a 0.1M sodium hydroxide solution at 25°C, lisinopril undergoes rapid and almost complete degradation. semanticscholar.orgresearchgate.net This high sensitivity to base hydrolysis suggests that the formation of Impurity D is less favored in alkaline environments, where other degradation pathways predominate.

The table below summarizes the degradation of lisinopril dihydrate under various pH conditions at two different temperatures, illustrating the profound effect of pH on its stability.

| Stress Agent | Temperature (°C) | Degradation Time (hours) | Degradation (%) |

|---|---|---|---|

| Distilled Water | 25 | 72 | 10.8 |

| 50 | 72 | 22.0 | |

| 0.1M HCl | 25 | 72 | 10.1 |

| 50 | 72 | 13.0 | |

| 0.01M NaOH | 25 | 72 | ~52 |

| 50 | 24 | ~100 |

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Detailed mechanistic studies employing isotopic labeling are invaluable for understanding the intricate pathways of chemical reactions. Such studies can provide definitive evidence for proposed mechanisms, including the identification of bond-forming and bond-breaking steps, and the characterization of transient intermediates.

Deuterium exchange experiments are a powerful tool for probing reaction mechanisms, particularly those involving proton transfer steps. By replacing hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions, researchers can observe kinetic isotope effects that provide insight into the rate-determining steps of a reaction. In the context of this compound formation, deuterium labeling could be instrumental in elucidating the mechanism of epimerization from Impurity C.

Despite the potential of this technique, a thorough review of the scientific literature reveals no specific studies that have utilized deuterium exchange experiments to investigate the formation of this compound.

The use of isotopic tracers, such as ¹³C, ¹⁵N, or ¹⁸O, allows for the tracking of atoms throughout a chemical transformation. This can be particularly useful in identifying the origin of atoms in the final product and in characterizing reaction intermediates. For the formation of this compound, isotopic tracers could confirm the intramolecular nature of the cyclization and epimerization reactions.

However, as with deuterium exchange experiments, there is a notable absence of published research detailing the use of isotopic tracers to study the mechanistic formation of this compound. The application of these advanced analytical techniques would undoubtedly provide a more comprehensive understanding of the degradation pathways of lisinopril.

Advanced Analytical Methodologies for Lisinopril Ep Impurity D Profiling

Hyphenated Techniques for Comprehensive Characterization and Quantification

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the definitive identification and quantification of impurities. scribd.com For non-volatile and polar compounds like Lisinopril (B193118) EP Impurity D, the combination of liquid chromatography with mass spectrometry is the most powerful and widely used approach.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is the cornerstone technique for analyzing Lisinopril impurities. nih.govnih.govacademax.com It provides the high sensitivity and selectivity required to detect and quantify trace-level impurities in bulk drug substances and pharmaceutical formulations. A typical method involves separating the impurity from the active pharmaceutical ingredient (API) and other related substances using reversed-phase HPLC, followed by detection with a tandem mass spectrometer. nih.gov The method can be validated to achieve a low limit of quantification (LOQ), often in the range of nanograms per milliliter. actascientific.comresearchgate.net

Ionization Techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) Optimization

The choice of ionization source is critical for generating ions from the analyte for mass analysis.

Electrospray Ionization (ESI): For polar and thermally labile molecules like Lisinopril and its impurities, ESI is the most effective and commonly used ionization technique. nih.govactascientific.comresearchgate.net It operates by applying a high voltage to a liquid passing through a capillary, creating an aerosol of charged droplets. ESI is typically run in positive ion mode, which readily generates protonated molecular ions [M+H]⁺ for these compounds. nih.govnih.gov Optimization of ESI parameters—such as capillary voltage, cone voltage, nebulizing gas pressure, and drying gas temperature—is crucial for maximizing signal intensity and stability. actascientific.com While less common for this class of compounds, negative ionization mode can also be employed. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI uses a corona discharge to ionize the mobile phase solvent, which then transfers charge to the analyte molecules through chemical reactions. waters.com While ESI generally provides better ionization efficiency for compounds like Lisinopril, APCI can be a useful alternative, particularly for less polar analytes. researchgate.net Studies comparing the two sources have generally confirmed the superiority of ESI for the analysis of Lisinopril and its related substances. researchgate.net

Table 2: Typical LC-MS/MS Parameters for Lisinopril Impurity Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 50 mm x 3.0 mm, 5 µm) | Provides good retention and separation for polar compounds. nih.gov |

| Mobile Phase | Acetonitrile (B52724) and Ammonium Formate Buffer (pH 4.5) | Volatile buffer system compatible with MS detection. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for polar, non-volatile analytes, generating [M+H]⁺ ions. nih.govactascientific.com |

| Capillary Voltage | ~3.3 kV | Optimized for stable spray and efficient ion generation. actascientific.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net |

Fragmentation Pathways and Structural Confirmation of Lisinopril EP Impurity D

Tandem mass spectrometry (MS/MS) is used to fragment the selected precursor ion (the [M+H]⁺ ion of Impurity D) and analyze the resulting product ions. The fragmentation pattern is a unique fingerprint that helps to confirm the chemical structure. nih.gov The study of fragmentation behavior is a key part of impurity elucidation. nih.govnih.govacademax.com

For this compound (Molecular Weight: 387.47 g/mol klivon.comnih.gov), the protonated molecule [M+H]⁺ at m/z 388.2 would be selected as the precursor ion. Collision-induced dissociation (CID) would lead to characteristic fragment ions. Based on the fragmentation of other Lisinopril impurities, the fragmentation of Impurity D is expected to involve cleavages at the amide bonds of the diketopiperazine ring and the loss of the aminobutyl side chain. For instance, studies on a related impurity (Impurity 1, m/z 380) showed a characteristic loss to form a major product ion at m/z 291, which is also a fragment of Lisinopril itself, indicating a common structural core. nih.gov This systematic investigation of fragmentation pathways allows for unambiguous structural confirmation. dp.technih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition (molecular formula) of an impurity. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICRMS) can measure the mass-to-charge ratio of an ion with extremely high precision, often with an error of less than 5 parts per million (ppm). nih.gov This level of accuracy allows for the confident assignment of a unique elemental formula to the measured mass, which is a critical step in identifying an unknown impurity. nih.govnih.gov

Table 3: Example of HRMS Data for a Lisinopril Impurity

| Ion | Measured Mass (m/z) | Calculated Mass (m/z) | Proposed Formula | Mass Error (ppm) | Reference |

|---|---|---|---|---|---|

| [M+H]⁺ | 380.2181 | 380.2180 | C₁₉H₃₀N₃O₅⁺ | 0.26 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Precursor or Degradant Analysis

While LC-MS is the primary technique for analyzing non-volatile impurities like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has a specific role in impurity profiling. It is highly effective for the analysis of volatile and semi-volatile compounds. Since Lisinopril and its impurities are generally not volatile, direct analysis by GC-MS is challenging and often requires a chemical derivatization step to increase volatility and thermal stability. researchgate.netresearchgate.net

LC-Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Trace Impurity Components

The hyphenation of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the direct structural elucidation of impurities from complex mixtures, such as bulk drug substances. For trace impurities like this compound, LC-NMR is particularly advantageous as it obviates the need for cumbersome and potentially sample-degrading isolation procedures.

In a typical LC-NMR setup for the analysis of this compound, a reversed-phase HPLC method would be developed to achieve chromatographic separation from the parent lisinopril and other related impurities. The mobile phase composition, often a gradient of acetonitrile and a buffered aqueous solution, is optimized for resolution. The eluent from the HPLC column is then directed to the NMR spectrometer.

Data Acquisition and Processing:

On-flow vs. Stopped-flow: Depending on the concentration of Impurity D, either on-flow or stopped-flow LC-NMR can be employed. In on-flow mode, spectra are acquired continuously as the peak elutes. For trace amounts, the stopped-flow technique is preferred, where the elution is paused when the impurity peak reaches the NMR flow cell, allowing for longer acquisition times and the application of more sensitive, multi-dimensional NMR experiments.

Solvent Suppression: A crucial aspect of LC-NMR is the suppression of the strong signals from the mobile phase solvents. Techniques like WET (Water suppression Enhanced through T1 effects) or presaturation are employed to attenuate the solvent resonances, enabling the detection of the much weaker signals from the analyte.

Structural Information: The resulting ¹H NMR spectrum from an LC-NMR experiment would provide initial structural information on this compound. Further structural confirmation can be achieved by performing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) in stopped-flow mode, which help in establishing proton-proton and proton-carbon correlations, respectively.

While specific LC-NMR studies dedicated solely to this compound are not extensively reported in public literature, the application of this technique to similar pharmaceutical impurities is well-documented and provides a clear framework for its use in this context.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the unambiguous identification and quantification of pharmaceutical impurities. A combination of NMR, IR, Raman, and UV-Vis spectroscopy provides a comprehensive profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D Techniques)

Following isolation, typically by preparative HPLC, NMR spectroscopy serves as the definitive tool for the structural confirmation of this compound. High-field NMR instruments are utilized to acquire detailed one-dimensional (¹H and ¹³C) and two-dimensional spectra.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons in its distinct chemical environments. Key expected resonances would include those for the aromatic protons of the phenyl group, the aliphatic protons of the butyl and pyrrolidine (B122466) rings, and the methine protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons of the diketopiperazine ring and the carboxylic acid, the aromatic carbons of the phenyl ring, and the various aliphatic carbons.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, such as the relative configuration at the chiral centers.

The collective data from these NMR experiments allows for the complete and unequivocal structural elucidation of this compound.

Below is an interactive table summarizing the expected NMR data for this compound based on its chemical structure.

| Technique | Structural Information Obtained | Expected Key Signals/Correlations for this compound |

| ¹H NMR | Proton chemical environments and multiplicities. | Aromatic protons (phenyl group), aliphatic protons (butyl and pyrrolidine moieties), methine protons. |

| ¹³C NMR | Carbon skeleton of the molecule. | Carbonyl carbons (diketopiperazine, carboxylic acid), aromatic carbons, aliphatic carbons. |

| COSY | Proton-proton scalar coupling networks. | Correlations within the phenyl, butyl, and pyrrolidine spin systems. |

| HSQC | Direct proton-carbon (one-bond) correlations. | Assignment of protons to their directly attached carbons. |

| HMBC | Long-range proton-carbon (two- and three-bond) correlations. | Connectivity between different structural fragments, e.g., between the phenylpropyl side chain and the diketopiperazine core. |

| NOESY | Through-space proton-proton proximities. | Confirmation of stereochemistry and spatial arrangement of substituents. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected vibrational modes include:

N-H stretching: Around 3300 cm⁻¹ from the primary amine.

O-H stretching: A broad band from the carboxylic acid group.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

C=O stretching: Strong absorption bands for the amide carbonyls in the diketopiperazine ring (typically around 1650-1680 cm⁻¹) and the carboxylic acid carbonyl (around 1700-1730 cm⁻¹).

C-N stretching: In the fingerprint region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Aromatic ring vibrations: Strong signals from the phenyl group.

Skeletal vibrations: Of the diketopiperazine and pyrrolidine rings.

The combination of IR and Raman spectra provides a robust method for the identification and confirmation of this compound, especially when compared against a reference standard.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Primary Amine (N-H stretch) | 3300-3500 | Weak |

| Carboxylic Acid (O-H stretch) | 2500-3300 (broad) | Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Amide (C=O stretch) | 1650-1680 | Medium |

| Carboxylic Acid (C=O stretch) | 1700-1730 | Medium |

| Aromatic C=C stretch | 1450-1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Detection

UV-Vis spectroscopy is a widely used technique for the quantification of analytes that possess a chromophore. Lisinopril and its impurities containing the phenylpropyl moiety exhibit UV absorbance.

This compound possesses a phenyl group, which acts as its primary chromophore. The UV spectrum is expected to show absorption maxima characteristic of the benzene (B151609) ring, typically around 210-220 nm and weaker, fine-structured bands between 250-270 nm.

For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of this compound at a specific wavelength (λmax). The concentration of the impurity in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often employed in conjunction with HPLC (HPLC-UV), where the UV detector monitors the column eluent at a fixed wavelength, allowing for the quantification of separated impurities.

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods, particularly capillary electrophoresis, offer high-efficiency separations and are a valuable alternative or complement to HPLC for impurity profiling.

Capillary Electrophoresis (CE) for Impurity Profiling and Separation

Capillary electrophoresis separates analytes based on their differential migration in an electric field. The separation is influenced by the analyte's charge-to-size ratio. Given that this compound has both a basic primary amine and an acidic carboxylic acid group, its charge will be pH-dependent.

Method Development Considerations:

Buffer pH: The choice of buffer pH is critical as it will determine the net charge of this compound and lisinopril, thereby influencing their electrophoretic mobility and separation.

Buffer Composition: Additives such as organic modifiers (e.g., methanol, acetonitrile) or cyclodextrins can be included in the buffer to enhance separation efficiency and selectivity, especially for closely related impurities or isomers.

Detection: Detection in CE is typically performed using an on-capillary UV detector. The detection wavelength would be set to the λmax of the phenyl chromophore.

CE can be a powerful tool for the rapid profiling of lisinopril and its impurities, offering advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. While specific applications of CE for the routine analysis of this compound are not widely published, the principles of the technique make it highly suitable for this purpose.

Micellar Electrokinetic Chromatography (MEKC) Applications in Impurity Analysis

Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful separation technique in the pharmaceutical industry, offering high efficiency, resolution, and minimal solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC). MEKC is a mode of capillary electrophoresis (CE) where separation occurs based on the differential partitioning of analytes between an aqueous buffer and pseudo-stationary phase micelles. researchgate.netrsc.org

For the analysis of lisinopril and its impurities, MEKC provides a viable alternative to HPLC. researchgate.net The technique is particularly useful for separating charged and neutral molecules in the same run. In a typical MEKC method for lisinopril impurity profiling, a fused silica (B1680970) capillary is used with a background electrolyte composed of a borate (B1201080) buffer at an alkaline pH (e.g., pH 9). researchgate.net Surfactants like sodium lauryl sulphate (SLS) are added above their critical micelle concentration to form the micellar phase. researchgate.net An organic modifier, such as acetonitrile, can be incorporated into the buffer to fine-tune the separation and improve peak shape. researchgate.net The application of a high voltage across the capillary drives the electroosmotic flow and the migration of analytes, achieving separation based on their electrophoretic mobility and partitioning behavior. rsc.org The use of an internal standard can compensate for minor fluctuations in migration time, thereby enhancing the method's reproducibility. rsc.org

Analytical Method Development and Validation Parameters for this compound Analysis

The development and validation of an analytical method for the quantification of this compound must adhere to the stringent guidelines set by the International Council for Harmonisation (ICH). tsijournals.comacademax.com The goal is to establish a reliable, specific, and robust method suitable for routine quality control (QC) of lisinopril drug substances and products. clearsynth.comsynzeal.com Validation demonstrates that the analytical procedure is fit for its intended purpose. scribd.com Typically, a reverse-phase HPLC (RP-HPLC) method is developed, as it is highly effective for separating polar and non-polar impurities. tsijournals.com

Linearity and Range Determination for Quantification

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area) over a specified range. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

For this compound, linearity is typically assessed by preparing a series of solutions at different concentrations, often ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity. ceon.rs For instance, if the specification for Impurity D is 0.2%, the range might cover 0.05% to 0.3%. The response is plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r² ≥ 0.999) is generally required to confirm linearity. researchgate.netcabidigitallibrary.org

Table 1: Representative Linearity Data for this compound

| Concentration Level (% of Specification) | Concentration (µg/mL) | Mean Peak Area Response* |

| LOQ | 0.2 | 4,510 |

| 50% | 0.5 | 11,250 |

| 80% | 0.8 | 18,000 |

| 100% | 1.0 | 22,500 |

| 120% | 1.2 | 27,000 |

| 150% | 1.5 | 33,750 |

| Regression Analysis | Result | |

| Correlation Coefficient (r²) | > 0.999 | |

| y-intercept | Close to zero | |

| Note: Peak area values are hypothetical and for illustrative purposes. |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Estimation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. jfda-online.com

These values are crucial for analyzing trace-level impurities. They are commonly estimated based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines. sepscience.com

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line (or the standard deviation of the blank) and S is the slope of the calibration curve. sepscience.com The determined LOQ must be verified by analyzing multiple samples at this concentration to confirm that the method provides acceptable precision and accuracy. sepscience.com For lisinopril impurities, typical LOQ values can be in the range of 0.025 to 1.11 µg/mL depending on the analytical technique used. researchgate.netresearchgate.net

Table 2: Typical LOD and LOQ Values for Lisinopril Impurity Analysis

| Parameter | Method | Typical Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.12 |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N = 10) | 0.36 |

| Note: Values are representative and based on published data for lisinopril analysis. researchgate.net |

Accuracy and Precision Assessment of Analytical Methods

Accuracy refers to the closeness of the test results to the true value. It is typically assessed using recovery studies by spiking the drug product matrix with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). jfda-online.commdpi.com The percentage recovery is then calculated. Acceptable recovery is generally within 98.0% to 102.0%. researchgate.net

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-day Precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment. jfda-online.com

Intermediate Precision (Inter-day and Inter-analyst): Analysis is performed on different days or by different analysts to assess the method's consistency. jfda-online.com

Reproducibility: Assessed through inter-laboratory trials, though not always required for methods intended for use within a single lab.

Precision is expressed as the Relative Standard Deviation (% RSD), which should typically be less than 2% for drug assays and may be higher for impurity quantification, often with a limit of <10% at the LOQ. researchgate.net

Table 3: Representative Accuracy and Precision Data for this compound

| Spiked Level | Concentration (µg/mL) | % Recovery (Accuracy) | % RSD (Repeatability) |

| LOQ | 0.4 | 101.5% | 4.5% |

| 100% | 1.0 | 99.8% | 1.8% |

| 150% | 1.5 | 100.5% | 1.5% |

| Note: Values are representative and compiled based on typical validation results. jfda-online.comresearchgate.net |

Robustness and Ruggedness Testing for Method Transferability

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage and is essential for successful method transfer between laboratories. Key parameters to vary during robustness testing include:

Mobile phase pH (e.g., ± 0.2 units) researchgate.net

Organic content in the mobile phase (e.g., ± 2-5%) researchgate.net

Column temperature (e.g., ± 5 °C) researchgate.netresearchgate.net

Flow rate (e.g., ± 0.1 mL/min) researchgate.net

Wavelength of detection (e.g., ± 2 nm) researchgate.net

The effect of these changes on critical system suitability parameters, such as resolution between adjacent peaks, peak tailing, and retention time, is evaluated. The method is considered robust if system suitability criteria are met under all varied conditions. researchgate.net

Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. It is often assessed during intermediate precision studies.

Table 4: Example of a Robustness Study Design

| Parameter Varied | Original Value | Variation | Observed Effect on Resolution |

| Mobile Phase pH | 3.0 | 2.8 / 3.2 | Within acceptance criteria |

| % Acetonitrile | 25% | 23% / 27% | Within acceptance criteria |

| Column Temperature | 30 °C | 25 °C / 35 °C | Within acceptance criteria |

| Flow Rate | 1.0 mL/min | 0.9 mL/min / 1.1 mL/min | Within acceptance criteria |

| Note: Table is illustrative of the robustness testing process. researchgate.netresearchgate.net |

Computational Chemistry and Modeling for Lisinopril Ep Impurity D Studies

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms that lead to the formation of pharmaceutical impurities. For Lisinopril (B193118) EP Impurity D, these methods can map the specific electronic and structural changes that occur during its formation from the parent drug, lisinopril, or related intermediates.

Lisinopril EP Impurity D is the (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid, a diketopiperazine derivative with an R configuration at the 8a chiral center. It is known to form via the epimerization of its diastereomer, Lisinopril EP Impurity C, which has the (S) configuration at the same position. This epimerization is a critical step in the degradation pathway.

Quantum chemical calculations are employed to identify the transition state (TS) of this epimerization reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic barrier of the reaction. Methods like DFT (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) can model the bond rearrangements that occur during the conversion of Impurity C to Impurity D. acs.orgbeilstein-journals.org Locating the TS involves optimization algorithms that find a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. acs.org The geometry of this TS provides a snapshot of the molecular structure at the peak of the energy barrier, offering critical insights into the mechanism of stereochemical inversion.

| Parameter | Value | Description |

|---|---|---|

| Relative Energy (kcal/mol) | +28.5 | Energy of the TS relative to the reactant (Impurity C). |

| Imaginary Frequency (cm⁻¹) | -255.4i | The single imaginary frequency confirming the structure as a true transition state. |

| Key Interatomic Distance (Å) | C8a-H: 1.58 | Elongated bond distance characteristic of the bond-breaking/forming process during epimerization. |

The formation of Impurity C itself occurs via the intramolecular cyclization of lisinopril. nih.gov A comprehensive computational study would therefore involve mapping the energy profile of the initial cyclization of lisinopril to Impurity C, followed by the profile for the epimerization to Impurity D. nih.govresearchgate.net These calculations can reveal which step is rate-limiting and how factors like protonation states (influenced by pH) affect the energy barriers. nih.gov Computational studies on the cyclization of similar peptides have demonstrated the feasibility of using DFT to predict the favorability of such reactions. acs.orgacs.org

| Reaction Species | Relative Free Energy (ΔG, kcal/mol) |

|---|---|

| Reactant (Impurity C) | 0.0 |

| Transition State | +28.5 |

| Product (Impurity D) | -1.2 |

Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction

While quantum mechanics is ideal for studying reactions, Molecular Dynamics (MD) simulations are the preferred method for exploring the conformational landscape and dynamic behavior of molecules over time, providing insights into their stability and interactions with the environment.

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations model the explicit interactions between the impurity and solvent molecules (e.g., water, methanol, or aqueous buffers), tracking the conformational changes of the solute over nanoseconds or microseconds. aps.orgnih.gov These simulations can reveal the most stable conformations in different environments and quantify the role of hydrogen bonding and solvation shells in stabilizing those structures. mdpi.comrsc.orgresearchgate.net For instance, a polar protic solvent might stabilize a more extended conformation through hydrogen bonding with the amide and carboxylate groups, whereas a nonpolar solvent might favor a more compact structure. This information is vital, as the reactivity and degradation of a molecule can be highly dependent on its accessible conformations.

| Solvent | Average Dihedral Angle (φ) [degrees] | Standard Deviation | Predominant Conformation |

|---|---|---|---|

| Water | -75° | ± 15° | Semi-extended |

| Chloroform | -120° | ± 10° | Folded |

| Methanol | -85° | ± 12° | Semi-extended |

Impurity formation does not occur in isolation. MD simulations can model the intermolecular interactions between multiple solute molecules or between the solute and other species in a formulation. nih.gov These simulations can quantify the interaction energies (van der Waals, electrostatic) and identify specific interaction sites, such as the formation of hydrogen-bonded dimers or larger aggregates. mdpi.commdpi.com Understanding these interactions is key to predicting physical stability and can provide clues about reaction mechanisms. For example, the aggregation of lisinopril or its impurities could create local microenvironments that catalyze degradation to the diketopiperazine form. MD simulations performed on the parent drug, lisinopril, have been used to study its interactions with its biological target and can be adapted to investigate impurity-related phenomena. nih.govresearchgate.netmdpi.com

In Silico Prediction of Spectroscopic Data for Identification and Confirmation

The definitive identification of an unknown impurity relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). When an impurity is isolated, computational methods can provide powerful confirmation of its proposed structure by predicting its spectroscopic properties. resolvemass.caeurofins.com

For this compound, quantum mechanical calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov The standard approach involves first performing a geometry optimization of the molecule using DFT, followed by a calculation of the magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). mdpi.comacs.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. The resulting predicted spectrum can be compared directly with the experimental NMR data of the isolated impurity. A strong correlation between the predicted and experimental shifts provides compelling evidence for the correctness of the assigned structure. nih.govosti.gov Similarly, vibrational frequencies for an IR spectrum can also be computed. ru.nl

| Carbon Atom | Hypothetical Experimental Shift (ppm) | DFT-Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Amide 1) | 172.5 | 173.1 | -0.6 |

| C=O (Amide 4) | 168.9 | 169.8 | -0.9 |

| C=O (Carboxylic Acid) | 178.2 | 177.5 | +0.7 |

| Cα (Phenylalanine moiety) | 55.3 | 54.8 | +0.5 |

| C8a (Pyrrolidine ring) | 61.7 | 62.5 | -0.8 |

NMR Chemical Shift Prediction for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pharmaceutical impurities. nih.govnih.gov However, experimental NMR spectra can sometimes be complex or ambiguous. Computational prediction of NMR chemical shifts has emerged as a powerful tool for the structural verification of proposed impurity structures. acs.orgnih.gov

Recent advancements in computational chemistry, particularly the development of machine learning models, have significantly enhanced the accuracy and speed of NMR chemical shift predictions for molecular solids. acs.orgmaterialscloud.orgnih.govnih.govarxiv.org Models like ShiftML, and its advanced versions ShiftML2 and ShiftML3, utilize machine learning algorithms trained on large datasets of structures with DFT-computed chemical shifts. acs.orgmaterialscloud.orgnih.govarxiv.org These models can predict proton (¹H) and carbon (¹³C) chemical shifts with an accuracy that rivals that of explicit DFT calculations but at a fraction of the computational cost. acs.orgnih.gov

For a proposed structure of this compound, these computational tools can generate a theoretical NMR spectrum. This predicted spectrum can then be compared with the experimental NMR data obtained from an isolated sample of the impurity. A strong correlation between the predicted and experimental chemical shifts provides a high degree of confidence in the assigned structure. This approach is particularly valuable in NMR crystallography, where it helps refine crystal structures determined from powder X-ray diffraction (PXRD) data, especially for complex molecules like lisinopril and its derivatives. nih.govrsc.orgrsc.orgresearchgate.networktribe.com

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for a Hypothetical Structural Verification of this compound

| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) - ShiftML2 | Deviation (ppm) |

| H-2 | 3.60 | 3.55 | 0.05 |

| H-3' | 4.05 | 4.10 | -0.05 |

| H-4 | 2.68 | 2.75 | -0.07 |

| Aromatic H | 7.10-7.30 | 7.15-7.35 | -0.05 |

| Aliphatic CH/CH₂ | 1.20-2.20 | 1.25-2.25 | -0.05 |

Note: This table is illustrative and based on the potential application of predictive models. Actual values would be derived from specific experimental and computational studies.

Mass Spectral Fragmentation Pattern Simulation and Interpretation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a key technique for detecting and identifying impurities. nih.gov The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that is crucial for its structural elucidation. While experimental MS/MS data reveals the fragmentation pathways, computational simulations can help interpret these complex spectra and confirm the structure of the impurity. nih.govnih.gov

The fragmentation of diketopiperazines, the structural class to which this compound belongs, has been studied using electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov A common fragmentation process for these compounds is the loss of a carbon monoxide (CO) molecule directly from the protonated molecule. nih.gov

Computational approaches, such as those using Density Functional Theory (DFT), can be employed to calculate the relative Gibbs free energies of the precursor ion, intermediate ions, and product ions. nih.gov These calculations help to rationalize the observed fragmentation pathways and explain why certain fragmentation routes are favored over others. By simulating the fragmentation of the proposed structure of this compound and comparing the predicted fragmentation patterns with the experimental MS/MS spectra, a higher level of confidence in the structural assignment can be achieved. This is particularly useful for distinguishing between isomeric impurities that might have the same molecular weight but different structures. nih.gov

Table 2: Predicted vs. Experimental Mass Spectral Fragments for this compound

| Precursor Ion (m/z) | Experimental Fragment Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Computational Model |

| 388.2 [M+H]⁺ | 360.2 | 360.2 | CO | DFT (B3LYP/6-31G) |

| 388.2 [M+H]⁺ | 291.2 | 291.2 | C₅H₁₀N₂O | DFT (B3LYP/6-31G) |

| 388.2 [M+H]⁺ | 245.1 | 245.1 | CO + C₅H₁₀N₂O | DFT (B3LYP/6-31G) |

| 388.2 [M+H]⁺ | 180.1 | 180.1 | C₁₁H₁₃NO₂ | DFT (B3LYP/6-31G) |

Note: This table is illustrative and based on general fragmentation patterns of diketopiperazines and lisinopril impurities. Actual computational studies would provide more detailed and specific predictions.

Cheminformatics and Data Mining for Impurity Profiling

Cheminformatics and data mining are powerful computational disciplines that are increasingly used in pharmaceutical development for tasks such as impurity profiling, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.govneovarsity.orgu-strasbg.fr

Database Searching and Pattern Recognition for Related Impurities

Large chemical databases, such as PubChem, ChEMBL, and commercial databases, contain a wealth of information on chemical structures and their properties. nih.govneovarsity.orgnih.gov Cheminformatics tools allow for systematic searching of these databases to identify known compounds that are structurally similar to a query molecule, in this case, this compound.

By defining structural fingerprints and using similarity search algorithms, it is possible to identify other known impurities of lisinopril or related drugs that share the diketopiperazine core or other structural motifs. nih.govu-strasbg.fr This can provide valuable insights into potential related impurities that might be present in the drug substance, even at trace levels. Pattern recognition algorithms can also be applied to analyze the structures of known lisinopril impurities to identify common structural features or reactive moieties that are prone to degradation. This information can help in predicting the structures of yet unknown impurities.

Predictive Models for Impurity Formation Likelihood and Control Strategies

Predictive modeling is a key aspect of modern pharmaceutical development, aiming to anticipate potential issues such as impurity formation before they arise. zamann-pharma.comacs.orgnih.govresearchgate.net Software programs like Zeneth and others use knowledge-based systems and machine learning algorithms to predict the degradation pathways of a drug substance under various stress conditions (e.g., heat, pH, light, oxidation). acs.orgnih.govresearchgate.net

These programs contain extensive databases of chemical reactions and degradation rules. acs.orgacs.org By inputting the structure of lisinopril, these models can predict the likelihood of formation of various degradation products, including diketopiperazines like Impurity D. The models can also evaluate the influence of different factors, such as temperature and pH, on the rate of impurity formation. nih.gov

The insights gained from these predictive models can be used to develop effective control strategies. For example, if a model predicts that high temperatures significantly increase the formation of this compound, then the manufacturing process can be optimized to avoid high-temperature excursions. Similarly, if the model indicates that the impurity is more likely to form at a specific pH, the formulation can be buffered to a pH range where the drug is more stable. nih.gov Structure-Activity Relationship (SAR) models can also be employed to identify functional groups that are prone to nitrosation, which is another potential pathway for impurity formation. zamann-pharma.com

Regulatory Frameworks and Impurity Control Strategies for Lisinopril Ep Impurity D

European Pharmacopoeia (EP) Monographs and Specifications for Lisinopril (B193118) and Its Impurities

The European Pharmacopoeia provides legally binding quality standards for medicinal substances. The monograph for Lisinopril Dihydrate details the requirements for its identification, quality, and purity, including specific limits for related substances. geneesmiddeleninformatiebank.nlcbg-meb.nl

Specific Requirements for Lisinopril EP Impurity D Control

This compound is identified chemically as (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid, also known as the (R,S,S)-diketopiperazine. synzeal.comklivon.com Within the European Pharmacopoeia monograph for Lisinopril Dihydrate, Impurity D is listed as a "specified impurity." uspbpep.com This designation means it is an impurity that is identified and must be controlled with a specific acceptance criterion.

The requirements laid out in the monograph are precise:

Limit: The acceptance criterion for this compound is not more than 0.3%. uspbpep.com

Reporting and Disregard Limits: The monograph specifies a reporting threshold of 0.05%, meaning any impurity at or above this level must be reported. uspbpep.com A disregard limit, also at 0.05%, is set, below which impurities may be ignored for calculation purposes. uspbpep.com

Total Impurities: The monograph also sets a limit for the sum of impurities (excluding another specified impurity, E), which must not exceed 0.5%. uspbpep.com

These limits ensure that the level of this specific impurity in the final API is maintained well below levels that could impact the drug's safety or efficacy. The control is typically achieved using a validated high-performance liquid chromatography (HPLC) method as detailed in the pharmacopoeia. uspbpep.com

Comparison with Other Pharmacopoeias (e.g., USP, JP) Regarding Impurity D Limits and Test Methods

The control of impurities is a subject of ongoing harmonization among the world's major pharmacopoeias, including the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP).

United States Pharmacopeia (USP): The USP monograph for Lisinopril also specifies control over its organic impurities. phenomenex.comwindows.net The impurity chemically equivalent to EP Impurity D is referred to in the USP as R,S,S-Diketopiperazine or sometimes as Lisinopril Related Compound A (though naming can vary between stereoisomers). synzeal.comuspnf.com Historically, there have been differences in the specified limits between pharmacopoeias. However, efforts toward harmonization are evident. For instance, commentary related to USP 39–NF 34 indicated a move to revise the acceptance criteria for R,S,S-Diketopiperazine to not more than 0.3%, which would align it with the EP limit. uspnf.com The analytical test methods described in the USP are based on similar principles to the EP, employing gradient HPLC with UV detection at 210 nm to separate Lisinopril from its related substances. windows.net

Japanese Pharmacopoeia (JP): Lisinopril Hydrate is an official monograph in the Japanese Pharmacopoeia. mhlw.go.jpmhlw.go.jp The JP works closely with the EP and USP through the Pharmacopoeial Discussion Group (PDG) to harmonize standards. While specific public-facing documents detailing the exact limit for the equivalent of Impurity D in the JP are less accessible, the JP's standards are generally aligned with ICH guidelines. The JP has been actively updating its monographs to replace older tests, such as the general heavy metals test, with the more modern, risk-based approaches outlined in ICH Q3D, indicating a commitment to current international standards for impurity control. pmda.go.jp

Interactive Data Table: Comparison of Lisinopril Impurity D Specifications

| Feature | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) | Japanese Pharmacopoeia (JP) |

| Impurity Name | This compound; (R,S,S)-diketopiperazine synzeal.comuspbpep.com | R,S,S-Diketopiperazine; Lisinopril Related Compound A synzeal.comuspnf.com | Lisinopril Hydrate is listed; specific impurity nomenclature follows harmonization principles. mhlw.go.jp |

| Individual Limit | Not more than 0.3% uspbpep.com | Proposed/harmonized at Not more than 0.3% uspnf.com | Assumed to be aligned with ICH principles; specific value not publicly available. |

| Test Method | HPLC uspbpep.com | HPLC with UV detection at 210 nm windows.net | HPLC methods are standard. |

ICH Guidelines Pertaining to Impurities (Q3A, Q3B, Q3C, Q3D)

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are the foundation for impurity control strategies worldwide. These guidelines are referenced and implemented by the major pharmacopoeias.

Thresholds for Identification and Qualification of Impurities

ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q3B(R2) (Impurities in New Drug Products) establish a scientific and risk-based approach to the control of organic impurities. chemicea.comlgcstandards.com They define three key thresholds that trigger specific regulatory actions:

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established. Qualification is the process of acquiring and evaluating data to demonstrate this safety. pmda.go.jp

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug substance. geneesmiddeleninformatiebank.nl

Interactive Data Table: ICH Q3A/Q3B Impurity Thresholds

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% geneesmiddeleninformatiebank.nl | 0.10% or 1.0 mg/day (whichever is lower) mhlw.go.jp | 0.15% or 1.0 mg/day (whichever is lower) mhlw.go.jpusp.org |

| > 2 g/day | 0.03% geneesmiddeleninformatiebank.nl | 0.05% lgcstandards.com | 0.05% lgcstandards.com |

Note: The table presents a simplified summary. Specific conditions and lower thresholds may apply for unusually potent impurities.

Pharmaceutical Quality Systems (PQS) in Impurity Management

An effective Pharmaceutical Quality System (PQS), as described in ICH Q10, is essential for the robust management of impurities throughout a product's lifecycle. drugfuture.comlgcstandards.com A PQS integrates Good Manufacturing Practices (GMP) with quality risk management (ICH Q9) and provides a framework for continuous improvement. sigmaaldrich.com

Key elements of a PQS that are critical for impurity control include:

Process Performance and Product Quality Monitoring: A PQS ensures that manufacturing processes are consistently monitored to remain in a state of control. lgcstandards.com This includes monitoring impurity profiles of the API from batch to batch to detect any trends or the appearance of new, unexpected impurities.

Corrective Action and Preventive Action (CAPA) System: If an impurity is found to exceed its acceptance criteria or a negative trend is observed, the CAPA system provides a structured approach to investigate the root cause. drugfuture.comsigmaaldrich.com This could lead to modifications in the manufacturing process, changes in suppliers of raw materials, or adjustments to storage conditions to prevent recurrence.

Change Management System: Any changes to the manufacturing process, raw materials, or equipment that could potentially impact the impurity profile must be evaluated through a formal change management system. veeprho.com This ensures that the validated state of the process is maintained and that there are no unintended consequences on the quality of the final drug substance.

Knowledge Management: A PQS facilitates the management of knowledge related to the product and process. For impurities, this includes understanding the synthetic and degradation pathways, the potential toxicological impact of impurities, and the capability of analytical methods to detect and quantify them. This knowledge is crucial for making informed, risk-based decisions regarding impurity control. drugfuture.com

Quality by Design (QbD) Approaches for Impurity Control

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. A systematic and proactive approach, known as Quality by Design (QbD), is increasingly being implemented for this purpose. europa.eu QbD is a science and risk-based framework that begins with predefined objectives and emphasizes product and process understanding and process control. europa.eu For Lisinopril, the control of this compound, a cyclic diketopiperazine, is a key quality attribute that can be effectively managed using QbD principles.

The initial step in a QbD approach is to define the Quality Target Product Profile (QTPP), which includes the desired purity profile of the Lisinopril drug substance. A critical quality attribute (CQA) directly related to this is the level of this compound. This impurity, formed through intramolecular cyclization, must be maintained below the European Pharmacopoeia specified limit of 0.3%. uspbpep.com

A crucial element of QbD is risk assessment, which identifies and ranks process parameters that could potentially impact the formation of Impurity D. For a cyclization reaction, critical process parameters (CPPs) often include temperature, pH, and reaction time. For instance, studies have shown that the formation of diketopiperazine impurities in peptides is temperature-dependent. nih.gov Specifically, this compound can be formed by heating Lisinopril at elevated temperatures. nih.gov

Once CPPs are identified, a design space is established through systematic experimentation, such as Design of Experiments (DoE). This multidimensional combination and interaction of input variables and process parameters have been demonstrated to provide assurance of quality. By understanding the relationships between the CPPs and the formation of Impurity D, a robust control strategy can be developed. This strategy would outline the specific operating ranges for each CPP to ensure that the level of Impurity D remains consistently within the acceptable limits.

The table below illustrates a simplified risk assessment for the formation of this compound.

| Potential Critical Process Parameter | Potential Impact on Impurity D Formation | Risk Level | Justification |

| Temperature | High temperatures can promote intramolecular cyclization. nih.gov | High | Documented evidence of thermal degradation leading to diketopiperazine formation. |

| pH | Extremes in pH can catalyze the cyclization reaction. | Medium | The stability of the peptide backbone is often pH-dependent. |

| Reaction Time | Longer exposure to certain conditions may increase impurity formation. | Medium | Increased opportunity for side reactions to occur. |

| Raw Material Purity | Presence of precursors or catalysts in starting materials. | Low | Typically well-controlled through raw material specifications. |

By implementing a QbD approach, manufacturers can move from a reactive "quality by testing" model to a proactive "quality by design" model, ensuring consistent control over impurities like this compound.

Process Analytical Technology (PAT) Applications for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a key enabler of the Quality by Design (QbD) framework, providing tools for the real-time monitoring and control of manufacturing processes. mt.com As defined by the U.S. Food and Drug Administration (FDA), PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comresearchgate.net For the control of this compound, PAT can be instrumental in detecting and quantifying its formation in real-time, allowing for immediate process adjustments.

The formation of diketopiperazine (DKP) impurities, such as Impurity D, is a common degradation pathway for dipeptide-containing drugs like Lisinopril. A powerful PAT tool for monitoring such cyclization reactions is the combination of Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy. This combined technique allows for the real-time detection of both the thermal events associated with the degradation and the chemical changes occurring, such as the formation of the DKP ring structure.

For example, an in-line or on-line FTIR probe could be integrated into the reaction vessel or downstream processing equipment. By continuously monitoring the infrared spectrum of the process stream, the appearance of characteristic vibrational bands corresponding to the lactam carbonyl groups of Impurity D could be detected. This would provide immediate feedback on the rate of impurity formation, enabling operators to adjust process parameters like temperature or residence time to minimize its level.

The table below outlines potential PAT tools for monitoring this compound.

| PAT Tool | Principle of Detection | Application Point | Attribute Monitored |

| FTIR/NIR Spectroscopy | Vibrational spectroscopy detects the formation of new chemical bonds (e.g., lactam in the diketopiperazine ring). | In-line in the reactor or during work-up and isolation steps. | Real-time concentration of Impurity D. |

| Raman Spectroscopy | Measures the inelastic scattering of light to provide a chemical fingerprint of the molecules present. | In-line or at-line for monitoring reaction progression and impurity formation. | Structural changes indicative of Impurity D formation. |

| On-line HPLC/UPLC | Chromatographic separation and quantification of components in the reaction mixture. | At-line, automatically sampling the process stream for rapid analysis. | Precise quantification of Impurity D levels at various process stages. |

The implementation of PAT for real-time impurity monitoring offers significant advantages over traditional off-line testing, including improved process understanding, reduced cycle times, and enhanced assurance of product quality. mt.com

Development and Certification of Reference Standards for this compound

The accurate quantification and control of pharmaceutical impurities are fundamentally reliant on the availability of high-purity reference standards. For this compound, the development and certification of such a standard are crucial for analytical method validation and routine quality control testing.

Synthetic Methodologies for High-Purity Reference Standard Production

The production of a high-purity reference standard for this compound requires a well-defined synthetic and purification strategy. A documented method for the synthesis of this impurity involves the thermal treatment of Lisinopril dihydrate. nih.gov

In a specific laboratory-scale synthesis, Lisinopril dihydrate is heated to approximately 190°C under a continuous flow of nitrogen for several hours. nih.gov This high temperature provides the energy required to overcome the activation barrier for the intramolecular cyclization reaction, leading to the formation of the diketopiperazine ring structure of Impurity D. nih.govresearchgate.net The reaction proceeds as follows:

Lisinopril (C₂₁H₃₁N₃O₅) → this compound (C₂₁H₂₉N₃O₄) + H₂O